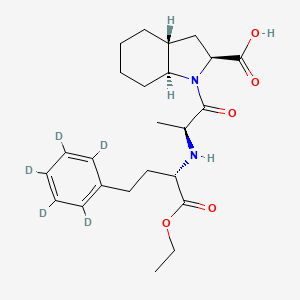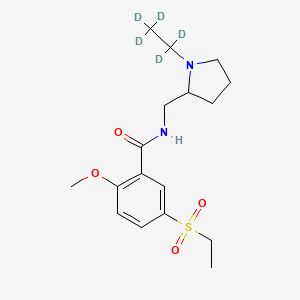
Sultopride-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sultopride-d5 is a biochemical used for proteomics research . It is a derivative of Sultopride, an atypical antipsychotic of the benzamide chemical class . Sultopride is used in Europe, Japan, and Hong Kong for the treatment of schizophrenia .
Molecular Structure Analysis
The molecular formula of Sultopride-d5 is C17H21D5N2O4S, and it has a molecular weight of 359.50 . This indicates that it is a relatively complex molecule with multiple functional groups.Wissenschaftliche Forschungsanwendungen
I conducted a search for the scientific research applications of “Sultopride-d5”, but unfortunately, the specific details for six to eight unique applications are not readily available in the search results. Sultopride-d5 is an isotope form of Sultopride, which is known to be a selective antagonist of the dopamine D2 receptor . This suggests its potential use in pharmacological and biochemical research related to dopamine pathways.
Wirkmechanismus
Target of Action
Sultopride-d5 primarily targets the D2 and D3 dopamine receptors . These receptors are part of a large family of receptors that interact with specific intracellular signaling pathways through coupling with G proteins . The D2 and D3 dopamine receptors play a crucial role in the regulation of various physiological functions, including motor control, cognition, and reward.
Mode of Action
Sultopride-d5 acts as a selective antagonist of the D2 and D3 dopamine receptors . This means it binds to these receptors and blocks their activity, preventing dopamine from exerting its effects. This interaction results in changes in intracellular signaling pathways, leading to alterations in neuronal activity and neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by Sultopride-d5 is the dopaminergic pathway . By blocking the D2 and D3 dopamine receptors, Sultopride-d5 inhibits the effects of dopamine, a key neurotransmitter in this pathway. This can lead to downstream effects on various physiological functions regulated by dopamine, including mood, reward, and motor control .
Pharmacokinetics
The pharmacokinetics of Sultopride-d5, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability and therapeutic effects
Result of Action
The molecular and cellular effects of Sultopride-d5’s action primarily involve changes in dopaminergic neurotransmission. By blocking the D2 and D3 dopamine receptors, Sultopride-d5 can alter neuronal activity and neurotransmission in regions of the brain where these receptors are expressed . This can lead to changes in various physiological functions regulated by dopamine.
Action Environment
Environmental factors can influence the action, efficacy, and stability of drugs like Sultopride-d5 . For instance, factors such as light, temperature, and pollution could potentially alter the drug’s pharmacokinetics and pharmacodynamics . Stress levels, social interactions, and diet can also modify the body’s response to the drug . Understanding these environmental influences is crucial for optimizing drug therapy and managing potential drug interactions.
Eigenschaften
IUPAC Name |
5-ethylsulfonyl-2-methoxy-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyrrolidin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-4-19-10-6-7-13(19)12-18-17(20)15-11-14(24(21,22)5-2)8-9-16(15)23-3/h8-9,11,13H,4-7,10,12H2,1-3H3,(H,18,20)/i1D3,4D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNRHXEPDKXPRTM-SGEUAGPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)CC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


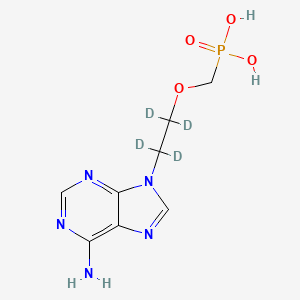


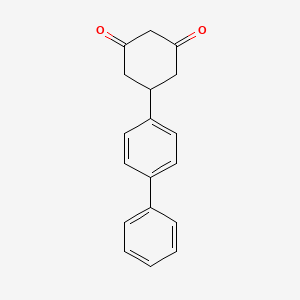
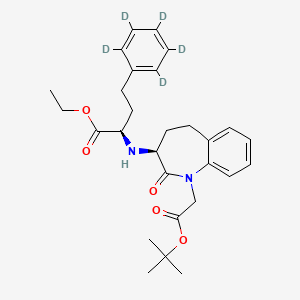
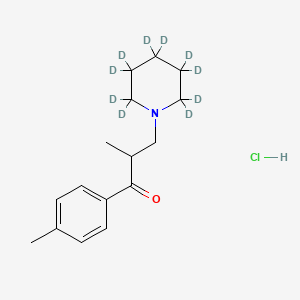
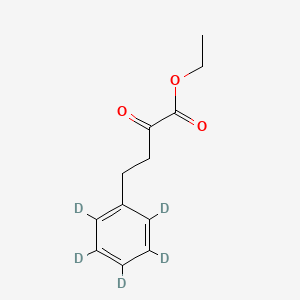


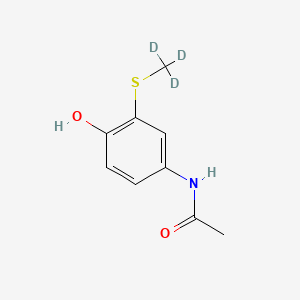

![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)
